molecular formula C17H23N3O3 B14879255 Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14879255
M. Wt: 317.4 g/mol
InChI Key: CEPJWSQBJFCAOS-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the cyano and methoxyphenyl groups. The tert-butyl ester group is then added to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and methoxyphenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The azetidine ring can also contribute to the compound’s stability and reactivity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 3-[[cyano-(3-methoxyphenyl)methyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-10-13(11-20)19-15(9-18)12-6-5-7-14(8-12)22-4/h5-8,13,15,19H,10-11H2,1-4H3

InChI Key

CEPJWSQBJFCAOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC(=CC=C2)OC

Origin of Product

United States

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